molecular formula C9H9N3O B1288392 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 25877-49-0

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B1288392
CAS No.: 25877-49-0
M. Wt: 175.19 g/mol
InChI Key: MAHPTOKNGUUOKI-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains an oxadiazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Mechanism of Action

Target of Action

It is known that oxadiazole derivatives, which include this compound, have a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target’s function, which can result in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to bacterial growth, tumor progression, viral replication, and oxidative stress.

Pharmacokinetics

The oxadiazole ring in the compound is known to enhance the lipophilicity and therefore could potentially improve the bioavailability .

Result of Action

Given the broad range of biological activities associated with oxadiazole derivatives , the compound could potentially inhibit bacterial growth, slow tumor progression, inhibit viral replication, and reduce oxidative stress at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby influencing the cell’s ability to maintain genomic integrity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, this compound influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These effects are often reversible upon removal of the compound, indicating that its impact is dependent on continuous exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular functions . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various xenobiotics . This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, this compound can influence the activity of cofactors required for enzyme function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, leading to localized effects . The distribution of this compound within the body is influenced by factors such as its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus can affect gene expression, while its localization in mitochondria can influence cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with aniline under dehydrating conditions. The reaction is often facilitated by the use of reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which promote the formation of the oxadiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety allows for versatile chemical modifications, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPTOKNGUUOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598858
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25877-49-0
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ammonium chloride (1.12 g, 21 mmol) in water (5 mL) was added to a stirred solution of 2-methyl-5-(4-nitro-phenyl)-[1,3,4]oxadiazole (530 mg, 2.6 mmol) in THF (10 mL). Zinc powder (1.4 g, 21 mmol) was added portion wise and the mixture was stirred at room temperature for 1 hour then heated to reflux at 65° C. for 5 hours. The mixture was then filtered over celite and the filtrate was concentrated. The residue was extracted with ethyl acetate and the organics were washed with brine solution, dried over Na2SO4 and concentrated. The residue was purified by column chromatography using basic alumina (4% methanol in chloroform) to afford 220 mg (48%) of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-phenyl amine. 1H NMR: (CDCl3): δ 7.8 (d, 2H), 6.7 (d, 2H), 4.0 (s, 2H), 2.6 (s, 3H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methyl-5-(4-nitro-phenyl)-[1,3,4]oxadiazole (0.930 g, 4.54 mmol) was dissolved in MeOH. To this was added 10% palladium on carbon (0.06 g) and the mixture shaken under hydrogen pressure (35 psi, Parr apparatus) until the reaction was complete (LCMS monitored). The solids were filtered off and rinsed with MeOH. The filtrate was concentrated to give the title compound (0.76 g). MS (ESI+) for m/z 176 (M+H)+.
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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